molecular formula C17H23ClN2O B11477071 N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N'-cyclohexylurea

N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N'-cyclohexylurea

Cat. No.: B11477071
M. Wt: 306.8 g/mol
InChI Key: VVQGGMYKESZYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-cyclohexylurea is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring, a cyclohexyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-cyclohexylurea typically involves the reaction of 1-(4-chlorophenyl)cyclopropylmethanol with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-cyclohexylurea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-cyclohexylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-4,4-difluoroprolinamide
  • N-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-(3-thienyl)-2-propanamine
  • N-[1-(4-chlorophenyl)propyl]cycloheptanamine

Uniqueness

N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-cyclohexylurea is unique due to its specific combination of structural features, including the cyclopropyl and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-cyclohexylurea

InChI

InChI=1S/C17H23ClN2O/c18-14-8-6-13(7-9-14)17(10-11-17)12-19-16(21)20-15-4-2-1-3-5-15/h6-9,15H,1-5,10-12H2,(H2,19,20,21)

InChI Key

VVQGGMYKESZYNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.